2,2'-Bithiophene, 3,3'-dioctyl-
Description
Significance of Conjugated Thiophene (B33073) Derivatives in Advanced Materials Research
Thiophene-based molecules are a cornerstone of modern materials science, particularly in the development of organic semiconductors. nih.gov Their utility stems from the conjugated π-system of the thiophene rings, which allows for the delocalization of electrons and facilitates charge transport. This inherent conductivity, combined with the versatility of thiophene chemistry, enables the synthesis of a wide array of materials with tunable electronic and optical properties. acs.org These materials are integral to the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govossila.com The ability to modify the thiophene backbone and introduce various functional groups allows for precise control over the material's performance characteristics. ajchem-a.com
Thiophene derivatives are also explored for their potential in biomedical applications, with research into their use as anticancer and antioxidant agents. impactfactor.orgnih.gov The structural diversity and amenability to chemical modification make thiophene a "privileged scaffold" in medicinal chemistry. nih.gov
Rationale for Alkyl Substitution in Bithiophene Systems
While the conjugated core of bithiophene is responsible for its electronic properties, the molecule in its unsubstituted form is often difficult to process due to poor solubility. To address this, alkyl side chains are strategically attached to the bithiophene backbone. The introduction of dioctyl groups at the 3 and 3' positions of the 2,2'-bithiophene (B32781) core serves several crucial purposes:
Improved Solubility and Processability: The long, flexible octyl chains increase the molecule's solubility in common organic solvents. This is a critical factor for solution-based fabrication techniques like spin-coating, drop-casting, and printing, which are essential for creating large-area and flexible electronic devices. mdpi.com
Control of Molecular Packing: The alkyl chains influence how the bithiophene molecules arrange themselves in the solid state. This intermolecular organization, or morphology, has a profound impact on the material's charge transport properties. ossila.com Proper alignment of the conjugated backbones is essential for efficient π-π stacking, which creates pathways for charge carriers to move through the material. nih.govacs.org
Tuning of Electronic Properties: While the primary role of the alkyl chains is to enhance processability, their presence can also subtly influence the electronic energy levels (HOMO and LUMO) of the bithiophene system. ajchem-a.com This allows for fine-tuning of the material's properties to match the requirements of specific device architectures.
The strategic placement of these alkyl chains is also a key consideration. Head-to-head linkages of alkylated thiophenes can sometimes introduce defects that disrupt conjugation and hinder charge mobility. acs.org Therefore, precise synthetic control is necessary to achieve the desired regioregularity and optimize performance. researchgate.net
Overview of Research Trajectories for 2,2'-Bithiophene, 3,3'-dioctyl- Analogues
Research into analogues of 2,2'-Bithiophene, 3,3'-dioctyl- is an active area of investigation, with scientists exploring various modifications to further enhance its performance in electronic devices. These research efforts can be broadly categorized as follows:
Varying Alkyl Chain Length: The length of the alkyl side chains is a critical parameter. Shorter chains may not provide sufficient solubility, while excessively long chains can dilute the concentration of the electronically active bithiophene core, potentially hindering charge transport. Researchers are systematically studying the effects of different alkyl chain lengths, such as didodecyl, to find the optimal balance between processability and electronic performance. ambeed.com
Introducing Different Functional Groups: Beyond simple alkyl chains, researchers are incorporating other functional groups onto the bithiophene backbone to impart new properties. For instance, the introduction of electron-withdrawing groups like cyano (CN) can lower the HOMO and LUMO energy levels, making the material more suitable for n-type transistor applications. rsc.org The substitution of bromine atoms with fluorine is another strategy to create more electron-deficient structures. ossila.com
Extending the Conjugated System: To enhance conductivity and shift the optical absorption to longer wavelengths, scientists are synthesizing larger, more complex molecules that incorporate the 3,3'-dioctyl-2,2'-bithiophene unit. These can include copolymers with other aromatic units like diketopyrrolopyrrole (DPP) or isoindigo (IID), or the creation of fused ring systems. ossila.comrsc.org These modifications aim to increase the planarity of the molecule and improve intermolecular interactions, leading to higher charge carrier mobilities. mdpi.com
Bio-inspired Applications: The biocompatibility of certain thiophene derivatives has opened up research into their use in bioelectronics and as therapeutic agents. mdpi.com Analogues of 2,2'-Bithiophene, 3,3'-dioctyl- are being investigated for their potential in applications such as biosensors and drug delivery systems. acs.org
The table below summarizes some key research findings on analogues of 2,2'-Bithiophene, 3,3'-dioctyl-.
| Analogue | Modification | Key Finding | Potential Application |
| DPPTh-BT2CN | Copolymer with DPP and cyano groups | Lowered HOMO/LUMO levels, electron-dominant transport | n-type Organic Thin-Film Transistors (OTFTs) rsc.org |
| 2,7-bis(5-octylthiophene-2-yl)BTBT | Extended conjugation with BTBT core | High charge carrier mobility (up to 1.1 cm²·V⁻¹s⁻¹) | p-channel OFETs mdpi.com |
| TBTT-ORH | Octyl-substituted rhodanine (B49660) end groups | Stronger molecular aggregation, higher crystallinity | Organic Solar Cells (OSCs) nih.govacs.org |
| 4,4'-Didodecyl-2,2'-bithiophene | Longer alkyl chains (dodecyl) | Explored as an intermediate for larger conjugated systems | Organic Photovoltaics (OPVs) ambeed.com |
This ongoing research continues to expand the library of thiophene-based materials, paving the way for the next generation of high-performance organic electronic devices.
Properties
IUPAC Name |
3-octyl-2-(3-octylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-25-23(21)24-22(18-20-26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKWQYRYPHRJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467442 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138058-53-4 | |
| Record name | 2,2'-Bithiophene, 3,3'-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of 3,3'-Dibromo-2,2'-bithiophene (B32780) as a Key Intermediate
The foundational precursor for introducing alkyl chains at the 3,3'-positions is 3,3'-Dibromo-2,2'-bithiophene. wikipedia.org This molecule serves as a versatile scaffold, with the bromine atoms acting as reactive handles for subsequent cross-coupling reactions. Its synthesis is a critical first step and can be achieved through several methods. ossila.com
One common and high-yielding approach starts with 3-bromothiophene (B43185). In this method, a solution of 3-bromothiophene in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under a nitrogen atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA) is then added dropwise. After stirring, copper(II) chloride (CuCl₂) is introduced, and the reaction is allowed to warm to room temperature. Following an aqueous workup and purification by column chromatography, 3,3'-Dibromo-2,2'-bithiophene is obtained as a white solid with a yield of approximately 85%. ossila.com
An alternative route involves the reductive debromination of a more heavily halogenated precursor. 3,3′,5,5′-Tetrabromo-2,2′-bithiophene can be treated with zinc powder in a refluxing mixture of ethanol, water, and acetic acid to selectively remove the bromine atoms at the 5 and 5' positions, yielding the desired 3,3'-Dibromo-2,2'-bithiophene in high yield (around 92%). ossila.com
Achieving the specific 3,3'-dibromo substitution pattern requires careful control of reaction conditions to ensure high regioselectivity. Direct bromination of 2,2'-bithiophene (B32781) tends to occur at the more reactive α-positions (5 and 5'). Therefore, synthetic strategies often start with precursors that guide the bromine atoms to the desired 3 and 3' positions. The synthesis from 3-bromothiophene, for example, is inherently regioselective as it constructs the 2,2'-bithiophene linkage from two pre-brominated rings. ossila.com
For other thiophene (B33073) systems, regioselective bromination can be achieved using specific reagents and conditions. N-Bromosuccinimide (NBS) is a common brominating agent, and the choice of solvent can influence the position of bromination on the thiophene ring. researchgate.nettcichemicals.com For instance, performing the reaction in a solvent mixture like glacial acetic acid and chloroform (B151607) can favor specific isomers. chemicalbook.com The electron-donating or -withdrawing nature of existing substituents on the thiophene ring also plays a crucial role in directing incoming electrophiles like bromine. researchgate.net
Beyond the primary methods for synthesizing 3,3'-dibromo-2,2'-bithiophene, other strategies exist for creating substituted bithiophenes. Metal-catalyzed cross-coupling reactions are a powerful tool. For example, the synthesis of 3,4′-dibromo-2,2′-bithiophene has been demonstrated through the cross-coupling of a metallated thiophene derivative with a halogenated one, showcasing the versatility of this approach for creating asymmetrically substituted bithiophenes. researchgate.net
Another interesting phenomenon is the "halogen dance" reaction, where a halogen atom migrates to a different position on the ring under the influence of a strong base like LDA. This has been used to prepare 3,6-dibromothieno[3,2-b]thiophene (B1311239) from its 2,5-dibromo isomer, illustrating a potential route for isomerizing substituted thiophenes. researchgate.net One-pot syntheses have also been developed, such as converting 2-bromothiophene (B119243) into a Grignard reagent and then reacting it with 2,5-dibromothiophene (B18171) to form 5-bromo-2,2'-bithiophene. chemicalbook.com
Alkylation Strategies for 3,3'-Positions
With the 3,3'-dibromo-2,2'-bithiophene intermediate in hand, the next crucial step is the introduction of the octyl chains. This alkylation is vital for enhancing solubility and tuning the electronic and morphological properties of the final materials. wikipedia.org
The most common and effective methods for attaching alkyl chains to the bithiophene core are transition-metal-catalyzed cross-coupling reactions. The bromine atoms at the 3,3'-positions are readily displaced in these reactions.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. To synthesize 3,3'-dioctyl-2,2'-bithiophene, 3,3'-dibromo-2,2'-bithiophene would be reacted with octylmagnesium bromide in the presence of a catalyst like [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂). This method is widely used for the alkylation of various halothiophenes, accommodating both long and short alkyl chains with high yields. tcichemicals.comgoogle.com
Suzuki Coupling: This versatile reaction couples an organoboron compound with an organic halide using a palladium catalyst. In a relevant example, 2,7-dibromo ossila.combenzothieno[3,2-b] ossila.combenzothiophene was successfully coupled with an octyl-substituted thiophene boronic acid pinacol (B44631) ester to introduce octylthiophene units onto a fused ring system. thieme-connect.de A similar strategy could be employed by reacting 3,3'-dibromo-2,2'-bithiophene with an appropriate octylboronic acid derivative.
Negishi Coupling: This reaction pairs an organozinc compound with an organic halide, also catalyzed by nickel or palladium. It has been used to alkylate thieno[3,2-b]thiophene (B52689) derivatives at the 3,6-positions and represents another robust method for forming the necessary carbon-carbon bonds. researchgate.net
The general conditions for these reactions typically involve an inert atmosphere, an appropriate solvent like THF or toluene, and heating to facilitate the reaction. thieme-connect.de
Once the 3,3'-dioctyl-2,2'-bithiophene core is synthesized, it can be further functionalized to create monomers for specific types of polymerization or for fine-tuning electronic properties. A key functionalization is the introduction of aldehyde groups, typically at the vacant and reactive 5,5'-positions, to yield 3,3'-dioctyl-2,2'-bithiophene-5,5'-dicarbaldehyde. Such dicarbaldehyde derivatives of bithiophene are valuable as building blocks, for instance, in the synthesis of covalent organic frameworks (COFs). rsc.org
Two primary methods are suitable for this formylation:
Vilsmeier-Haack Reaction: This is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgnih.gov The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF). wikipedia.org The electron-donating octyl groups at the 3,3'-positions activate the bithiophene ring, making the 5,5'-positions particularly susceptible to electrophilic substitution by the Vilsmeier reagent. The initial product is an iminium ion, which is then hydrolyzed during workup to yield the aldehyde. wikipedia.org
Lithiation and Formylation: This strategy involves the direct deprotonation of the 5,5'-positions using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting dilithio species with an electrophilic formylating agent like DMF. thieme-connect.dethieme-connect.de This method is highly effective for generating aryl aldehydes from arylmetal reagents and offers a high degree of regiocontrol, as the lithiation occurs at the most acidic protons of the aromatic ring. thieme-connect.de
Polymerization and Copolymerization Techniques Utilizing 2,2'-Bithiophene, 3,3'-dioctyl- Derivatives
The ultimate goal for synthesizing 3,3'-dioctyl-2,2'-bithiophene and its functionalized derivatives is often their use as monomers in the production of conjugated polymers. These polymers are the active materials in a range of organic electronic devices. To be useful, the monomer must typically be di-functionalized with reactive groups (often halogens) that allow for chain-growth polymerization. For example, a monomer like 5,5'-dibromo-3,3'-dioctyl-2,2'-bithiophene would be a common starting point.
Stille and Suzuki Polymerization: These palladium-catalyzed cross-coupling reactions are workhorses in the synthesis of conjugated polymers.
Stille Polymerization involves the reaction of a dihaloaromatic monomer with a distannylaromatic monomer.
Suzuki Polymerization couples a dihaloaromatic monomer with an aromatic diboronic acid or ester monomer. sigmaaldrich.com For example, 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene (B12098016) is a known monomer for such polymerizations, and its dioctyl counterpart would behave similarly. sigmaaldrich.com These methods allow for the creation of well-defined alternating copolymers by carefully selecting the comonomers.
Grignard Metathesis (GRIM) Polymerization: This is a powerful chain-growth method for synthesizing poly(3-alkylthiophene)s (P3ATs) and related polymers. The process typically involves treating a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent like i-PrMgCl to form a magnesium-thiophene intermediate, which is then polymerized using a nickel catalyst. google.com This technique can produce high molecular weight, regioregular polymers, which is crucial for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). sigmaaldrich.com
Stille Coupling Polymerization for Conjugated Polymers
Stille cross-coupling polymerization is a robust and versatile method for synthesizing conjugated polymers, valued for its tolerance of a wide array of functional groups and its effectiveness in creating carbon-carbon bonds. rsc.orgwikipedia.org The reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or triflate. rsc.orgwikipedia.org For bithiophene-based polymers, this process polymerizes monomers to form extended π-conjugated systems.
The general mechanism for Stille coupling proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., a dibromo-bithiophene derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex. wikipedia.org
Transmetalation: The organostannane monomer (e.g., a distannyl-bithiophene derivative) transfers one of its organic groups to the palladium complex, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org
In the context of producing polymers from 3,3'-dioctyl-2,2'-bithiophene, the monomer would first need to be functionalized with appropriate leaving groups (like bromine or iodine) at the 5 and 5' positions, and another batch of the monomer would be functionalized with trialkylstannyl groups at the same positions. The polymerization then proceeds by reacting these two precursor types. The choice of catalyst, such as Pd(PPh₃)₄, and reaction conditions like solvent and temperature, are critical for controlling the molecular weight and structural integrity of the resulting polymer. rsc.org Researchers have found that manipulating reaction protocols, such as using a stepwise heating process, can significantly impact the polymer's properties, leading to higher molecular weights. rsc.org
Key research findings indicate that incorporating longer or bulkier alkyl chains, such as the dioctyl groups on the bithiophene core, helps to maintain the solubility of the growing polymer chains, which is crucial for achieving high molecular weights and good processability. rsc.org Stille coupling has been successfully used to synthesize a variety of donor-acceptor copolymers where bithiophene units act as electron donors. rsc.orgnih.gov
Table 1: Stille Coupling Polymerization Parameters
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Typically a Palladium(0) complex, e.g., Pd(PPh₃)₄. rsc.org | The choice of catalyst and its ligands influences reaction rate, yield, and can minimize structural defects in the polymer chain. rsc.org |
| Monomers | Dihalogenated and di-stannylated derivatives of 3,3'-dioctyl-2,2'-bithiophene. | The purity and reactivity of the monomers are crucial for achieving high molecular weight polymers. |
| Solvent | High-boiling point, non-polar solvents like toluene, often in combination with a co-solvent like DMF. rsc.org | The solvent system must solubilize the monomers and the growing polymer chain to facilitate the reaction. rsc.org |
| Temperature | Often requires elevated temperatures (e.g., 120°C) to drive the reaction. rsc.org | Temperature control is essential for managing reaction kinetics and preventing side reactions. Stepwise heating protocols can improve polymer properties. rsc.org |
| Additives | Ligands and other additives can be used to stabilize the catalyst and enhance its activity. | Can improve the efficiency and selectivity of the polymerization. |
Suzuki Coupling Polymerization for Alternating Copolymers
Suzuki coupling polymerization is another powerful palladium-catalyzed cross-coupling reaction, widely used for the synthesis of polyarenes, including those containing bithiophene units. mdpi.com This method involves the reaction of an aryl- or vinyl-boronic acid (or its ester) with an aryl- or vinyl-halide or triflate. mdpi.comnih.gov A key advantage of the Suzuki reaction is the use of organoboron reagents, which are generally less toxic and more stable than the organotin compounds used in Stille coupling. nih.gov
For creating alternating copolymers incorporating 3,3'-dioctyl-2,2'-bithiophene, a di-boronic acid or ester derivative of the bithiophene monomer can be reacted with a di-halogenated comonomer. This comonomer can be an electron-accepting unit, which, when paired with the electron-donating dioctyl-bithiophene, results in a donor-acceptor alternating copolymer. Such materials are of great interest for organic photovoltaic and field-effect transistor applications. rsc.org
The catalytic cycle of Suzuki polymerization is similar to that of Stille coupling, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination. youtube.com A base is required to activate the organoboron compound for the transmetalation step. nih.gov
For instance, 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene has been coupled with 4,4,5,5-tetramethyl-2-(3-octylthiophen-2-yl)-1,3,2-dioxaborolane using a Pd(PPh₃)₄ catalyst in a toluene/ethanol/aqueous sodium carbonate system to synthesize a solution-processable organic semiconductor. nih.gov This demonstrates the utility of Suzuki coupling in creating complex thiophene-based materials. The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing environmental impact. nih.gov
Electropolymerization Methods
Electropolymerization is a distinct method for synthesizing conjugated polymers directly onto an electrode surface. This technique involves the electrochemical oxidation of the monomer, in this case, 3,3'-dioctyl-2,2'-bithiophene. When a sufficiently high potential is applied, the monomer oxidizes to form radical cations. These radical cations then couple, and subsequent deprotonation leads to the formation of a new bond between monomer units, extending the polymer chain. rsc.orgmdpi.com
The process typically involves cycling the potential of a working electrode immersed in a solution containing the monomer and a supporting electrolyte. mdpi.com With each cycle, a new layer of the polymer film is deposited onto the electrode, and the growth can often be monitored by observing the increase in the redox peaks in the cyclic voltammogram. mdpi.com
The 3,3'-dioctyl side chains play a critical role in this process. They enhance the solubility of the monomer in the electrolyte solution and also influence the morphology and properties of the resulting polymer film. The electrochemical properties, such as the oxidation potential of the monomer, are key parameters that determine the feasibility and conditions for electropolymerization. rsc.org For example, studies on other substituted thiophenes have shown that the nature and position of the substituent significantly affect the oxidation potential and the subsequent polymerization process. mdpi.com The resulting polymer films are inherently doped and conductive as-synthesized, although they can be electrochemically switched to a neutral, non-conductive state.
Table 2: Comparison of Polymerization Methods
| Method | Monomer Precursors | Catalyst/Initiator | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille Coupling | Dihalogenated and distannylated bithiophenes. | Palladium(0) complex. rsc.org | High tolerance for functional groups, high yields. rsc.org | Uses toxic organotin reagents. wikipedia.org |
| Suzuki Coupling | Dihalogenated bithiophenes and diboronic acid/ester comonomers. nih.gov | Palladium(0) complex and a base. nih.gov | Uses less toxic and more stable boronic acids, good for alternating copolymers. nih.gov | Base sensitivity, potential for side reactions. |
| Electropolymerization | Neutral bithiophene monomer. | Applied electrical potential. rsc.org | Forms polymer film directly on electrode, control over film thickness. | Limited to conductive substrates, can produce polymers with more structural defects. |
Other Polymerization Routes for Bithiophene-based Systems
Beyond the most common methods, other synthetic strategies have been developed for creating polymers from bithiophene and related thiophene monomers.
Horner-Wadsworth-Emmons (HWE) Polymerization: This reaction can be used to form polymers containing vinylene linkages by reacting a bis(phosphonate) with a dialdehyde. researchgate.net For bithiophene-based systems, a 5,5'-diformyl-3,3'-dioctyl-2,2'-bithiophene could be reacted with a suitable bis(phosphonate) comonomer to yield a poly(thienylene vinylene) derivative. researchgate.net
Direct Arylation Polycondensation (DArP): This is an increasingly popular method that avoids the need to pre-functionalize monomers into organometallic reagents (like organotins or organoborons). rsc.org DArP involves the palladium-catalyzed reaction between a C-H bond and a C-Halogen bond. For example, a dibrominated comonomer could be directly polymerized with 3,3'-dioctyl-2,2'-bithiophene (which has reactive C-H bonds at the 5 and 5' positions). This method is often considered more atom-economical and "greener". rsc.org
Grignard Metathesis (GRIM) Polymerization: This method is particularly effective for producing regioregular poly(3-alkylthiophene)s. It involves the formation of a Grignard reagent from a brominated thiophene monomer, followed by nickel-catalyzed polymerization. ntu.edu.tw By analogy, this method could be adapted for 3,3'-disubstituted-2,2'-bithiophene monomers to create homopolymers, provided the appropriate monomer precursors can be synthesized.
Ullmann Coupling: One of the older methods for C-C bond formation, this reaction traditionally uses a copper catalyst to couple aryl halides. It has been used for the synthesis of bithiophenes and terthiophenes, though it often requires harsh conditions and may result in lower yields compared to palladium-catalyzed methods. nih.gov
Molecular Design Principles and Structure Property Relationships
Influence of Octyl Side Chains on Molecular Conformation and Planarity
Theoretical and experimental studies have shown that the substitution pattern on the bithiophene unit directly affects the inter-ring torsional (dihedral) angle. In unsubstituted 2,2'-bithiophene (B32781), the molecule tends to adopt a largely planar anti-conformation in the solid state. However, the introduction of bulky substituents at the 3 and 3' positions, such as octyl groups, leads to a significant increase in the torsional angle between the two thiophene (B33073) rings. researchgate.net Computational studies on similar 3,3'-disubstituted bithiophenes have shown that this twisting is a direct consequence of the steric repulsion between the side chains. researchgate.netwhiterose.ac.uk This deviation from planarity, as defined by the dihedral angle, is a critical parameter that governs the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule.
Role of Alkyl Chains in Modulating Electronic Properties
The octyl side chains in 3,3'-dioctyl-2,2'-bithiophene are not merely passive solubilizing groups; they actively participate in modulating the electronic landscape of the molecule. researchgate.net Their electron-donating nature and influence on intermolecular packing directly impact the frontier molecular orbital energy levels, optical bandgap, and charge transfer dynamics.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of an organic semiconductor. The octyl groups, being alkyl chains, are weakly electron-donating. This inductive effect raises the energy of the HOMO level of the bithiophene backbone. The precise energy levels are also influenced by the molecular conformation, as the degree of π-conjugation affects the energy splitting between the HOMO and LUMO. researchgate.net The ability to tune these energy levels is critical for designing materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices.
| Property | Value | Reference |
| HOMO Energy Level | -5.02 eV to -5.40 eV (for similar donor-acceptor copolymers) | rsc.org |
| LUMO Energy Level | Approximately -3.6 eV (for a related dithienophosphole with modification) | nih.gov |
The optical bandgap of a conjugated molecule is the energy difference between the HOMO and LUMO levels and is a critical determinant of its light absorption properties. The steric hindrance induced by the octyl chains, which leads to a more twisted conformation and reduced π-conjugation, can result in a wider bandgap compared to a planar analogue. Conversely, the electron-donating nature of the alkyl chains can slightly lower the bandgap. The interplay of these conformational and electronic effects determines the final optical bandgap of 3,3'-dioctyl-2,2'-bithiophene. For instance, studies on related donor-acceptor copolymers incorporating similar building blocks have reported optical bandgaps in the range of 1.56–1.73 eV. rsc.org
| Compound Type | Optical Bandgap (eV) | Reference |
| Donor-acceptor copolymers with similar building blocks | 1.56 - 1.73 | rsc.org |
| Small molecules with bithiophene-imide core | ~1.43 - 1.45 (electrochemical) | researchgate.net |
The dynamics of charge transfer, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), are fundamental to the operation of organic electronic devices. The octyl side chains influence these dynamics in several ways. Intramolecularly, the twisted conformation caused by steric hindrance can affect the efficiency of charge transfer along the bithiophene backbone. rsc.org Intermolecularly, the long, flexible octyl chains play a crucial role in dictating the solid-state packing and morphology of the material. researchgate.net This, in turn, affects the intermolecular electronic coupling and the efficiency of charge hopping between molecules, which is a key process for charge transport in organic semiconductor films. The arrangement of these side chains can either facilitate or hinder the close packing of the conjugated backbones, thereby modulating the charge transfer properties.
Side Chain Engineering for Enhanced Processability and Film-Forming Capabilities
A primary challenge in the field of organic electronics is the processing of semiconductor materials into the uniform, high-quality thin films required for device fabrication. Unsubstituted aromatic backbones like 2,2'-bithiophene are often crystalline, high-melting-point solids with very poor solubility in common organic solvents, making them difficult to process. wikipedia.orgsigmaaldrich.com The introduction of flexible alkyl side chains is a fundamental strategy to overcome this limitation.
The two octyl chains in 3,3'-dioctyl-2,2'-bithiophene serve as solubilizing groups. Their presence disrupts the strong intermolecular forces that would otherwise lead to low solubility, enabling the compound to be dissolved in organic solvents and processed using solution-based techniques such as spin-coating, drop-casting, or printing. researchgate.netnih.gov This solution-processability is crucial for the cost-effective, large-area manufacturing of flexible electronic devices. nih.gov
The length and chemical nature of the side chains play a significant role in determining not only solubility but also the morphology and microstructure of the resulting thin film. ossila.com Even subtle changes to the side chains can dramatically affect the assembly, ordering, and crystallinity of the material. researchgate.net For instance, the attachment of alkyl chains at the 3-positions of the bithiophene core has a significant impact on the material's crystallinity, which in turn influences the morphology of cast films. ossila.com While enhancing solubility, these aliphatic chains can also alter the optical and electronic properties of the polymers, creating a need to carefully balance solubility with the desired performance characteristics. researchgate.net
| Polymer System | Side Chain Type | Key Improvement | Research Finding | Reference |
|---|---|---|---|---|
| Naphthalene (B1677914) diimide–bithiophene Polymers | Branched Alkyl Chains | Solubility & Processability | Systematic side chain engineering on identical polymer backbones allows for fine-tuning of photoelectronic properties. | researchgate.net |
| Indacenodithiophene-co-benzothiadiazole (IDTBT) | Hydrophilic Glycol Chains | Mixed Ionic-Electronic Conduction | Replacing hydrophobic alkyl chains with hydrophilic ones instills ionic transport properties, crucial for bioelectronics. | rsc.org |
| Diketopyrrolopyrrole–selenophene Polymers | Siloxane Hybrid Chains | Charge Carrier Mobility | The use of siloxane hybrid side chains led to record-high hole and electron mobilities. | acs.org |
| Poly(3-alkylthiophene)s | Semifluoroalkyl Chains | Surface Properties | Semifluoroalkyl side chains segregate to the air/solid interface, creating a large molecular dipole that shifts the ionization energy. | acs.org |
Rational Design for Tailored Semiconductor Behavior
The rational design of organic semiconductors involves the deliberate manipulation of molecular structure to achieve desired electronic properties. nih.gov In 3,3'-dioctyl-2,2'-bithiophene, the placement of the octyl groups at the 3 and 3' positions is a strategic choice that directly influences its semiconductor characteristics.
Alkylation at the 3-positions of a bithiophene unit can introduce steric hindrance, causing a twist in the dihedral angle between the two thiophene rings. This contrasts with substitution at the 5 and 5' positions, which tends to maintain the planarity of the backbone. ossila.com This torsional angle is a critical parameter as it affects the extent of π-orbital overlap along the conjugated backbone, which in turn modulates the electronic energy levels (HOMO and LUMO) and the optical bandgap of the material.
Furthermore, the side chains have a profound effect on the solid-state packing of the molecules. The intermolecular arrangement, particularly the π-π stacking distance between adjacent conjugated backbones, is crucial for efficient charge transport. While bulky side chains enhance solubility, they can also increase the distance between polymer chains, potentially hindering charge hopping. researchgate.net Therefore, a key aspect of rational design is to optimize the side chain architecture to ensure good processability without excessively disrupting the ordered packing required for high charge carrier mobility. acs.org
The study of different isomers of dioctyl-dithienyl-BTBT has shown that the attachment position of the alkyl substituent on the thiophene ring significantly influences optoelectronic properties, thermal stability, and charge carrier mobility. nih.gov For example, a derivative with octyl groups at the 5-position of the thiophene moieties (compound 3 in the study) exhibited the best electrical performance, with a charge carrier mobility up to 1.1 cm²·V⁻¹s⁻¹. nih.gov This highlights the principle that precise positional control of side chains is a powerful tool for tailoring semiconductor behavior.
| Compound/System | Structural Feature | Resulting Property | Significance | Reference |
|---|---|---|---|---|
| 2,7-bis(5-octylthiophene-2-yl)BTBT | Octyl group at thiophene 5-position | Hole mobility up to 1.1 cm²·V⁻¹s⁻¹ | Demonstrates that substituent position on the thiophene ring is critical for optimizing charge transport. | nih.gov |
| Dicyanovinyl-quinquethiophenes (DCV5T-Me2) | Electron donor (thiophene) and acceptor (dicyanovinyl) groups | Forms ordered structures on Au(111) and Ag(111); strong interaction with Cu(111) | Highlights the role of molecule-substrate interactions in determining the properties of organic nanostructures. | mdpi.com |
| 3,3'-Dibromo-2,2'-bithiophene (B32780) | Bromine at 3,3' positions | Key intermediate for synthesizing electron-deficient structures | Substitution of bromine with electron-withdrawing groups (F, CN) enhances device performance. | ossila.com |
| IDIC-based Non-Fullerene Acceptors | Extended bithiophene units in an A-D-A structure | Redshifted absorption and decreased bandgap | Extending the conjugated system with bithiophenes tunes the LUMO energy level for higher open-circuit voltage in solar cells. | nih.gov |
Advanced Spectroscopic and Electrochemical Characterization of 2,2 Bithiophene, 3,3 Dioctyl Derived Materials
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within conjugated polymer films. The absorption spectra of materials derived from 2,2'-Bithiophene (B32781), 3,3'-dioctyl- reveal crucial information about their electronic bandgap and molecular aggregation. For instance, the UV-Vis spectra of evaporated thin films of various bithiophene compounds show distinct absorption peaks that are indicative of their electronic structure. researchgate.net
In polymers containing 3,3'-dioctyl-2,2'-bithiophene units, the manipulation of side chains can strongly influence the aggregation tendency of the polymers, which is reflected in the red-shifting of the absorption spectra. ntu.edu.tw This red shift indicates a more planar backbone and a smaller bandgap. The absorption spectra of poly(3,3'-dioctyl-2,2'-bithiophene) in solution and as thin films provide insights into the polymer's conformation and packing in different states. The main absorption bands are typically caused by π → π* transitions within the conjugated backbone. nih.gov The position of the absorption maximum (λmax) and the absorption onset are used to estimate the optical bandgap of the material.
| Compound/Polymer | Solvent/State | Absorption Max (λmax) (nm) | Optical Bandgap (eV) |
| Poly(3,3'-dioctyl-2,2'-bithiophene) | Chloroform (B151607) | ~430 | ~2.2 |
| Poly[(3-alkylthio)thiophene]s | Thin Film | Red-shifted vs solution | 1.87 - 2.18 ntu.edu.tw |
| Thiobarbituric acid bithiophene derivatives | Evaporated Film | Varies | Not specified researchgate.net |
Fluorescence Spectroscopy for Photoluminescence Characteristics
Fluorescence spectroscopy provides valuable information about the emissive properties and excited state dynamics of materials. For polymers derived from 2,2'-Bithiophene, 3,3'-dioctyl-, photoluminescence (PL) studies reveal their potential for use in light-emitting applications. The PL spectra of these materials often show a well-defined vibrational structure. nih.gov
The quantum yield of fluorescence is a critical parameter that quantifies the efficiency of the emission process. For some polythiophene derivatives, the quantum yield can be significantly enhanced through architectural modifications, such as creating graft copolymers. nsf.gov The photoluminescence spectrum is dominated by the radiative decay of singlet excitons. nsf.gov The interaction between excitons and polarons at interfaces can also lead to an enhancement of the photoluminescence. researchgate.net
| Polymer | Host/Solvent | Emission Max (λem) (nm) | Quantum Yield (%) |
| Poly(thiophene)-graft-poly(methyl methacrylate) nanoparticles | Water | Not specified | Orders of magnitude higher than linear P3HT nsf.gov |
| BTBT derivatives | THF | ~337 | 3 ± 1 nih.gov |
Cyclic Voltammetry (CV) for Electrochemical Energy Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. These energy levels are crucial for understanding charge injection and transport properties in electronic devices. The oxidation and reduction potentials obtained from CV measurements are used to calculate the HOMO and LUMO levels, respectively.
For polymers incorporating 2,2'-bithiophene units, CV studies have shown that extending the π-conjugation of the polymer backbone can lead to a deeper HOMO level. rsc.org For example, a polymer with a 2,2'-bithiophene unit exhibited a deeper HOMO level compared to a similar polymer with a thieno[3,2-b]thiophene (B52689) unit. rsc.org The oxidation potential of poly(3,3'-dibutoxy-2,2'-bithiophene) was found to be very low, at only 0.07 V versus a saturated calomel (B162337) electrode, indicating its ease of oxidation. rsc.org
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) |
| P1 (with 2,2'-bithiophene unit) | Deeper than P2 rsc.org | Not specified | Not specified |
| Poly(3,3'-dibutoxy-2,2'-bithiophene) | Not specified | Not specified | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to confirm the chemical structure of 2,2'-Bithiophene, 3,3'-dioctyl- and its derivatives.
¹H NMR spectra provide information about the number and types of protons and their neighboring atoms. For example, the ¹H NMR spectrum of 3,3'-dibromo-2,2'-bithiophene (B32780) in CDCl₃ shows two doublets corresponding to the thiophene (B33073) protons. chemicalbook.com Similarly, the ¹H NMR of 2,2'-bithiophene has been well-characterized. ossila.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 3,3'-dibromo-2,2'-bithiophene shows distinct signals for the different carbon atoms in the thiophene rings. chemicalbook.com These NMR techniques are crucial for verifying the successful synthesis of the target compounds and for assessing their purity. rsc.org
¹H NMR Data for 3,3'-Dibromo-2,2'-bithiophene in CDCl₃ chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.43 | d | 5.4 | Thiophene H |
¹³C NMR Data for 3,3'-Dibromo-2,2'-bithiophene in CDCl₃ chemicalbook.com
| Chemical Shift (δ) ppm |
|---|
| 130.8 |
| 128.8 |
| 127.5 |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This is essential for confirming the identity and purity of newly synthesized materials. For 3,3'-dibromo-2,2'-bithiophene, the mass spectrum shows a molecular ion peak (M⁺) at m/z 324.0, which corresponds to its calculated molecular weight. chemicalbook.com Similarly, the molecular weight of the parent 2,2'-bithiophene is 166.26 g/mol . nih.govsigmaaldrich.com This technique is routinely used to verify the successful synthesis and to identify any potential impurities or byproducts.
Spectroelectrochemical Analysis for Redox State Characterization
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the changes in the electronic absorption spectrum of a material as a function of its applied potential. This allows for the in-situ characterization of the different redox states (neutral, radical cation/polaron, and dication/bipolaron) of the material.
When a polymer derived from 2,2'-Bithiophene, 3,3'-dioctyl- is electrochemically oxidized, new absorption bands appear in the UV-Vis-NIR region, corresponding to the formation of polarons and bipolarons. These new bands provide information about the electronic structure of the charged species and the charge delocalization along the polymer backbone. For instance, upon oxidation, polythiophene films exhibit characteristic changes in their absorption spectra, indicating the formation of these charge carriers. The study of these redox states is crucial for understanding the charge transport mechanism in these materials when they are used in electronic devices.
Charge Transport Mechanisms and Electronic Performance in Organic Electronic Systems
Fundamental Principles of Charge Carrier Transport in Organic Semiconductors
In organic semiconductors, charge transport is fundamentally different from that in their inorganic crystalline counterparts. Instead of charge carriers moving through well-defined energy bands, transport in organic materials is typically described by a hopping mechanism. This involves charge carriers, which can be either positive (holes) or negative (electrons), moving between localized states on adjacent molecules or polymer chain segments.
The process is heavily influenced by the energetic disorder, arising from variations in conjugation length and intermolecular interactions, and the spatial disorder of the molecules. Charge carriers must overcome an energy barrier to hop between sites, a process often assisted by thermal energy. This hopping transport is a key characteristic of many conjugated polymer systems, including those derived from bithiophene units.
Factors Influencing Hole and Electron Mobility in 2,2'-Bithiophene (B32781), 3,3'-dioctyl- Polymers and Oligomers
The mobility of charge carriers, both holes and electrons, is a critical parameter determining the performance of organic electronic devices. In polymers and oligomers derived from 2,2'-Bithiophene, 3,3'-dioctyl-, several interconnected factors dictate this mobility. Alkylation or arylation at the 3-positions of the bithiophene core not only enhances solubility but also significantly impacts the electronic and photophysical properties, which in turn affects charge mobility. ossila.com
The arrangement of molecules in the solid state is a primary determinant of charge transport efficiency. Ordered, crystalline domains provide pathways for more efficient charge hopping due to the close and regular spacing of the π-conjugated systems. In contrast, amorphous regions with disordered molecular packing hinder charge transport.
Alkylation at the 3-positions of the bithiophene unit, as in 2,2'-Bithiophene, 3,3'-dioctyl-, plays a crucial role in controlling the molecular packing and crystallinity of the resulting materials. ossila.com The length and branching of the alkyl chains influence the intermolecular spacing and the degree of π-stacking, which directly affects the charge carrier mobility. For instance, self-assembled fibers of some bithiophene compounds have demonstrated surprisingly high charge carrier mobility due to the organized arrangement of the π-systems. nih.gov
Table 1: Field-Effect Mobility in Naphthalene (B1677914) Diimide Bithiophene Copolymers
| Polymer | Orientation of Contacts | Field-Effect Mobility (cm²/V·s) |
|---|---|---|
| DMP-PNDIT2 | Isotropic | ~10⁻⁵ |
| E-PNDIT2 | Isotropic | ~10⁻³ |
| PNDIT2 | Perpendicular | >10⁻¹ |
This table is generated based on data from a study on molecular encapsulation effects on charge transport, highlighting the significant impact of molecular structure on mobility. nih.gov
In thin films of conjugated polymers, the orientation of the polymer backbones relative to the direction of current flow can lead to anisotropic charge transport. This means that the charge carrier mobility can be significantly different when measured in different directions within the film. nih.gov When the polymer chains are aligned, for example, parallel to the substrate, charge transport along the polymer backbone is typically much more efficient than transport between chains (π-π stacking direction).
For instance, in transistors with contacts oriented perpendicularly to the alignment of a naphthalene diimide bithiophene copolymer, charge mobility values exceeding 10⁻¹ cm² V⁻¹ s⁻¹ have been observed. nih.gov This highlights the importance of controlling the molecular orientation in thin films to maximize device performance.
Furthermore, the morphology and chemical nature of the interface can affect the molecular packing of the organic semiconductor in the interfacial region, creating charge traps or altering the local charge transport properties. Careful selection of interfacial materials and processing techniques is therefore essential to optimize charge carrier flow across these critical boundaries.
Exciton (B1674681) Dynamics and Charge Separation in Donor-Acceptor Systems
In organic photovoltaic (OPV) devices, the generation of free charge carriers is a multi-step process that begins with the absorption of a photon to create an exciton—a bound electron-hole pair. aps.org For these excitons to contribute to the photocurrent, they must diffuse to a donor-acceptor (D-A) interface and dissociate into free charge carriers. aps.orgnih.gov
The efficiency of this charge separation process is a key factor limiting OPV performance. rsc.org The dynamics of exciton dissociation are complex and depend on factors such as the energy level alignment at the D-A interface, the strength of the electronic coupling between the donor and acceptor materials, and the presence of an electric field. nih.govnih.gov Simulations have shown that the exciton first dissociates into a "hot" charge transfer (CT) state, which can then separate into free polarons. nih.gov Increasing inter-chain interactions can facilitate the initial dissociation into a CT state but may hinder the subsequent separation into free charges. nih.gov
Minimization of Recombination Losses in Active Layers
Minimizing recombination losses is crucial for achieving high-performance devices. This can be achieved by increasing the charge carrier mobility to reduce the transit time of charges to the electrodes, thereby decreasing the probability of them encountering an opposite charge carrier. aps.org Additionally, reducing the density of trap states within the active layer through improved material purity and processing can suppress trap-assisted recombination. Injected carriers from the electrodes can also contribute to recombination losses, particularly in thin-film devices. aps.org
Morphological Control and Thin Film Formation Strategies
Self-Assembly and Supramolecular Organization of 2,2'-Bithiophene (B32781), 3,3'-dioctyl- Derivatives
The molecular design of 2,2'-Bithiophene, 3,3'-dioctyl- derivatives, featuring a rigid conjugated backbone and flexible alkyl side chains, predisposes them to self-assembly into ordered structures. The interplay of π-π stacking interactions between the bithiophene cores and van der Waals forces between the octyl chains governs the formation of supramolecular architectures. These interactions can lead to the formation of one-dimensional nanofibrous domains and other hierarchical structures.
In some derivatives, intramolecular S--O interactions can be engineered by incorporating specific side chains, which helps to induce coplanarity in the bithiophene units. ossila.com This enhanced planarity strengthens intermolecular interactions and promotes a more ordered packing, which is beneficial for efficient charge transport. The inherent ability of these molecules to self-organize is a foundational aspect that is further exploited and refined through various film formation techniques.
Optimization of Solution-Processing Techniques for Film Quality
The solution-processability of 2,2'-Bithiophene, 3,3'-dioctyl- and its derivatives is a key advantage for fabricating low-cost, large-area electronic devices. The choice of deposition technique and the optimization of its parameters are crucial for achieving high-quality films with the desired morphology.
Spin-coating is a widely used laboratory-scale technique for producing thin films from solution. For derivatives of 2,2'-Bithiophene, 3,3'-dioctyl-, parameters such as spin speed, solution concentration, and solvent choice are optimized to control film thickness and uniformity. mdpi.com For instance, a 0.2 wt% solution of 2,7-dioctyl Current time information in Tiranë, AL.benzothieno[3,2-b]benzothiophene (C8-BTBT), a related compound, in chloroform (B151607) has been used to create uniform films via spin-coating. mdpi.com The rapid solvent evaporation during spin-coating can sometimes lead to kinetically trapped, less-ordered structures.
Blade-coating, or doctor-blading, is another solution-shearing technique that is more amenable to large-area and roll-to-roll manufacturing. This method involves dragging a blade over a substrate with a meniscus of the semiconductor solution. The shearing forces applied during this process can help to align the polymer chains, leading to improved crystallinity and charge carrier mobility.
The Floating Film Transfer Method (FTM) is a specialized technique for producing highly oriented thin films. In this method, a solution of the conjugated polymer is carefully deposited onto the surface of a viscous, immiscible liquid. nii.ac.jp As the solvent evaporates, a thin film forms at the liquid-air interface. The controlled spreading of the solution on the liquid subphase can induce alignment of the polymer backbones. nii.ac.jp This oriented film can then be transferred to a desired solid substrate. nii.ac.jpresearchgate.net
For a poly(9,9'-dioctyl-fluorene-alt-bithiophene) (F8T2) copolymer, a derivative system, FTM has been shown to produce uniaxially-oriented films. nii.ac.jpresearchgate.net This alignment results in significant anisotropy in the optical and electrical properties of the film, with charge carrier mobility being considerably higher along the direction of polymer chain alignment. researchgate.net
Influence of Post-Processing Treatments (e.g., Thermal Annealing) on Morphology and Device Performance
Post-processing treatments, particularly thermal annealing, are a powerful tool for further refining the morphology of solution-processed films. Annealing involves heating the film to a temperature above its glass transition temperature but below its melting point. This provides the molecules with sufficient thermal energy to rearrange into a more thermodynamically stable and ordered state.
Crystallinity and Microstructure Engineering for Optimized Charge Transport
The ultimate goal of morphological control is to engineer a crystalline microstructure that facilitates efficient charge transport. High crystallinity with a well-defined molecular orientation relative to the substrate is desirable. For many organic field-effect transistors (OFETs), a face-on orientation of the conjugated backbone is preferred, as it allows for efficient charge transport between the source and drain electrodes. rsc.org
The introduction of specific functional groups or modifications to the molecular structure can significantly impact the resulting crystallinity. For example, incorporating a 2,2'-bithiophene-3,3'-dicarboximide (BTI) unit into a polymer backbone has been shown to maintain high crystallinity and promote a favorable face-on orientation, leading to improved charge transfer efficiency. rsc.org The use of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), can also influence the film morphology and enhance ordering. nih.govrsc.org
X-ray diffraction (XRD) is a key technique used to probe the crystallinity and molecular packing within the thin films. researchgate.net The presence of sharp diffraction peaks indicates a high degree of crystalline order. By correlating the structural information from XRD with the electrical performance of devices, a deeper understanding of the structure-property relationships can be established, guiding the design of new materials and processing strategies for optimized charge transport.
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Electronic Structure and Conformation Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study conjugated polymers and their oligomers, such as 2,2'-Bithiophene (B32781), 3,3'-dioctyl-. These calculations provide valuable information about the molecule's geometry, conformational preferences, and frontier molecular orbital (FMO) energies.
The conformation of the bithiophene core is a critical parameter influencing the electronic properties. Due to steric hindrance between the octyl side chains and the sulfur atoms of the adjacent thiophene (B33073) ring, a completely planar conformation is generally not the most stable state. DFT calculations on related 3,3'-disubstituted bithiophenes suggest a preference for a non-planar, or twisted, conformation in the ground state. The inter-ring dihedral angle is a key determinant of the extent of π-conjugation; a more planar structure leads to better conjugation and a lower bandgap.
DFT calculations are also instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies are crucial for understanding the material's charge transport characteristics and its suitability for use in electronic devices. For poly(3-octylthiophene) (P3OT), a polymer for which 3,3'-dioctyl-2,2'-bithiophene is a dimer model, DFT calculations have been performed to determine these values. The results indicate that the HOMO and LUMO energy levels are influenced by the conformation of the thiophene backbone. journaljmsrr.com
Table 1: Calculated Electronic Properties of a Poly(3-octylthiophene) Model System
| Parameter | Value (in vacuum) | Computational Method |
|---|---|---|
| HOMO Energy | -6.44 eV | DFT/B3LYP/6-311+G(d) |
| LUMO Energy | -3.63 eV | DFT/B3LYP/6-311+G(d) |
| Energy Gap | 2.81 eV | DFT/B3LYP/6-311+G(d) |
Data sourced from a study on Poly(3-octylthiophene-2,5-diyl). journaljmsrr.com
Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, making it a valuable tool for simulating optical properties such as UV-Vis absorption spectra. For conjugated molecules like 2,2'-Bithiophene, 3,3'-dioctyl-, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light.
The primary electronic transition of interest in this class of materials is the π-π* transition, which involves the promotion of an electron from the HOMO to the LUMO. The energy of this transition is directly related to the color of the material and its performance in optoelectronic applications. TD-DFT calculations have been performed on oligomers and polymers of 3-alkylthiophenes to understand their absorption characteristics. These studies show that the calculated absorption spectra are in good agreement with experimental results. nih.gov
For a model of poly(3-octylthiophene), TD-DFT calculations have predicted the excitation energy and oscillator strength, which are key parameters in the UV-Vis spectrum. journaljmsrr.com The calculations show that the solvent environment can have a minor effect on these properties. journaljmsrr.com
Table 2: Calculated Optical Properties of a Poly(3-octylthiophene) Model System
| Parameter | Value (in vacuum) | Value (in Chloroform) | Computational Method |
|---|---|---|---|
| Excitation Wavelength (λmax) | 948.46 nm | 950.10 - 956.07 nm | TD-DFT |
| Oscillator Strength | 0.0015 | 0.0020 - 0.0022 | TD-DFT |
Data sourced from a study on Poly(3-octylthiophene-2,5-diyl). journaljmsrr.com
Molecular Dynamics (MD) Simulations for Aggregation and Packing Behavior
MD simulations of poly(3-alkylthiophene)s have provided detailed insights into their crystal packing. nih.gov These studies reveal that the polymer chains tend to form lamellar structures where the planar backbones are stacked, and the alkyl side chains create an insulating layer between these stacks. The interchain distance and the degree of order in the stacking are critical for efficient charge hopping between chains.
While specific MD simulations for 2,2'-Bithiophene, 3,3'-dioctyl- are not widely reported, studies on the closely related poly(3-hexylthiophene) (P3HT) have shown that the side chains play a crucial role in the self-assembly process. acs.org The simulations can help understand how processing conditions, such as temperature, can influence the final morphology of the material.
Computational Modeling of Charge Transport Parameters in Organic Semiconductors
Computational models are employed to understand and predict charge transport parameters in organic semiconductors. For materials like 2,2'-Bithiophene, 3,3'-dioctyl-, charge transport occurs primarily through a hopping mechanism, where charges jump between adjacent molecules or polymer chains. The efficiency of this process is governed by two key parameters: the reorganization energy and the electronic coupling between adjacent molecules.
The reorganization energy is the energy required to deform the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport. The electronic coupling, or transfer integral, quantifies the extent of electronic interaction between adjacent molecules. A larger electronic coupling facilitates faster charge hopping.
Computational studies on poly(3-alkylthiophene)s have shown that both the length of the alkyl side chain and the regioregularity of the polymer have a significant impact on these charge transport parameters. taylorfrancis.com While longer side chains can improve solubility, they can also increase the distance between polymer backbones, potentially reducing electronic coupling. mdpi.com Computational models help in finding an optimal balance between these competing effects to maximize charge mobility.
Quantum Chemical Computations for Structure-Tailoring Rationalization
Quantum chemical computations provide a rational basis for tailoring the structure of molecules to achieve desired properties. In the context of 2,2'-Bithiophene, 3,3'-dioctyl- and related materials, these calculations can explain how modifications to the molecular structure, such as the introduction of different substituent groups, can tune the electronic and optical properties.
For instance, quantum chemical studies on substituted polythiophenes have demonstrated how the electronic nature of the substituent at the 3-position of the thiophene ring can alter the bandgap of the material. nih.gov Electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, leading to a red or blue shift in the absorption spectrum. These computational insights are invaluable for the rational design of new materials with specific optoelectronic characteristics for applications in solar cells, LEDs, and transistors.
Applications of 2,2 Bithiophene, 3,3 Dioctyl and Its Derivatives in Advanced Organic Electronic Devices
Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs) Research
The 3,3'-dioctyl-2,2'-bithiophene unit is a valuable building block in the design of donor materials for organic solar cells. Its derivatives are often incorporated into donor-acceptor (D-A) copolymers to enhance the performance of these devices.
Donor Material Development and Optimization
The strategic incorporation of bithiophene derivatives into polymer backbones has been a key strategy for optimizing the performance of organic solar cells. The alkyl side chains, such as the dioctyl groups, are crucial for ensuring solubility and influencing the morphology of the active layer.
In one study, a donor-acceptor copolymer, PATTD, was synthesized using an anthradithiophene (AT) electron-rich unit and a benzodithiophenedione (TD) electron-poor unit. researchgate.net While not directly containing 3,3'-dioctyl-2,2'-bithiophene, this research highlights the broader strategy of using thienoacenes in donor polymer design for OPVs. researchgate.net
Another approach involves the synthesis of a donor copolymer, poly{[2,7-(5,5-didecyl-5H-1,8-dithia-as-indacenone)]-alt-[5,5-(5′,6′-dioctyloxy-4′,7′-di-2-thienyl-2′,1′,3′-benzoth...)]}, for use in semitransparent and tandem solar cells. researchgate.net This demonstrates the use of dioctyloxy-substituted bithiophene units to create high-performance donor materials. researchgate.net
Furthermore, research into a bithiophene imide-based polymer donor for ternary organic solar cells has shown remarkable power conversion efficiencies exceeding 20.5%. rsc.org This "alloy donor" strategy, which involves blending two polymer donors, helps to reduce energy loss and improve charge transport by refining the film's nanomorphology. rsc.org
A comparative study synthesized a novel 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) as a donor material. nih.gov While this specific copolymer did not outperform the standard P3HT in devices, the research underscores the ongoing exploration of thiophene-based copolymers for OPV applications. nih.gov
The introduction of fluorine atoms into the bithiophene unit has proven to be a particularly effective strategy. For instance, a 3,3′-difluoro-2,2′-bithiophene-based donor polymer, when combined with a non-fullerene acceptor, achieved an impressive power conversion efficiency (PCE) of over 17%. nih.govresearchgate.net The fluorine substitution enhances the planarity of the polymer chains, leading to better molecular packing, increased crystallinity, and improved hole mobility. nih.govresearchgate.net This modification also lowers the highest occupied molecular orbital (HOMO) energy levels, resulting in reduced recombination loss and a higher open-circuit voltage (Voc). nih.govresearchgate.net
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| DTBT-2T | L8-BO | 9.71 | 0.78 | 20.69 | 59.67 |
| DTBT-2T2F | L8-BO | 17.03 | 0.89 | 25.40 | 75.74 |
| TTT-co-P3HT | PC71BM | 0.14 | - | - | - |
| P3HT | PC71BM | 1.15 | - | - | - |
| pBTTT:PC stanford.eduBM | - | 2.3 | - | - | - |
Interfacial Engineering in Photovoltaic Devices
The interface between the active layer and the electrodes is critical for efficient charge extraction in OPVs. The presence of a poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) layer on the indium tin oxide (ITO) electrode has been shown to reduce the oxidation/reduction peak current and increase the charge transfer resistance compared to a bare ITO electrode. nih.gov This highlights the importance of interfacial layers in device performance.
Organic Field-Effect Transistors (OFETs) / Organic Thin-Film Transistors (OTFTs) Research
The 3,3'-dioctyl-2,2'-bithiophene moiety and its derivatives are extensively used in the active layer of organic field-effect transistors due to their excellent charge transport properties.
Active Layer Design for High Mobility Transistors
The molecular structure and packing of the organic semiconductor in the active layer are paramount for achieving high charge carrier mobility. The dioctyl side chains on the bithiophene core play a crucial role in influencing the solid-state packing and solubility of the material.
A notable example is poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), which has demonstrated high hole mobilities, in some cases as high as 0.6 cm²/Vs. heeneygroup.com The deposition of a fused-ring thieno-thiophene polymer onto different self-assembled monolayers has shown that modifying the surface energy of the substrate can alter the polymer's crystallinity at the buried interface, thereby affecting the FET mobility and turn-on voltage. nih.gov
Introducing anthracene (B1667546) groups at the 2,6-positions of dithieno[3,2-b:2′,3′-d]thiophene has led to a novel organic semiconductor, 2,6-DADTT. agu.edu.tr Single-crystal OFETs based on this material have achieved a high mobility of up to 1.26 cm²/Vs. agu.edu.tr The excellent performance is attributed to the dense herringbone packing and multiple intermolecular interactions within the crystal structure. agu.edu.tr
Furthermore, the development of n-type semiconductors based on the nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) core has been realized. rsc.org These materials exhibit high electron mobilities of up to approximately 0.6 cm²/Vs, demonstrating that the BTBT framework is promising for creating high-performance n-type OFETs. rsc.org
| Material | Mobility (cm²/Vs) | On/Off Ratio |
| pBTTT | 0.6 | - |
| 2,6-DADTT | 1.26 | - |
| D-(PhFCO)-BTBT (n-type) | ~0.6 | 10⁷ - 10⁸ |
| P1-2F (hole) | 0.77 | - |
| P1-2F (electron) | 1.44 | - |
Ambipolar Transport Characteristics in OFETs
The development of ambipolar polymers, capable of transporting both holes and electrons, is a significant area of research in organic electronics. Quinoidal bithiophene-diazaisoindigo (QBTAIID) based donor-acceptor copolymers have been designed for this purpose. researchgate.netresearchgate.net
Fluorine substitution in these copolymers has been shown to lower the frontier molecular orbital energy levels and improve thin-film crystallinity. researchgate.net A fluorinated D-A copolymer, P1-2F, exhibited the highest ambipolar transport characteristics with hole and electron mobilities of 0.77 cm²/Vs and 1.44 cm²/Vs, respectively. researchgate.net The proximity of the alkyl chain branch points to the main chain also contributes to a denser lamellar packing, further enhancing charge transport. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Research
While the primary applications of 3,3'-dioctyl-2,2'-bithiophene derivatives are in OPVs and OFETs, related structures have been explored in the context of OLEDs.
Copolymers containing fluorene (B118485) and bithiophene units, such as poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), have been identified as promising materials for OLEDs due to their favorable charge transport and light-emitting properties. beilstein-journals.org These copolymers can exhibit almost pure-green emission. beilstein-journals.org
Thienothiophene-based donor-π-acceptor compounds have also been designed and fabricated as emitters in OLEDs. mdpi.com One such compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) linker, has been used in a solution-processed OLED, demonstrating good performance metrics. mdpi.com Generally, the development of OLEDs has been advanced by the use of ultrathin emitting nanolayers, which can simplify device structure and improve efficiency.
Emitter Material Development
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of 2,2'-bithiophene (B32781) are utilized in the development of emitter materials, which are the core components responsible for light generation. These materials can be employed as hosts for phosphorescent or fluorescent dopants, or as the light-emitting dopants themselves. tcichemicals.comsigmaaldrich.com The bithiophene unit provides a conjugated backbone that can be chemically modified to tune the emission color and improve quantum efficiency.
Research into green and other colored dopants for OLEDs has incorporated bithiophene derivatives. For instance, a series of green dopants using a 2,2-diphenylvinyl end-capped bithiophene core, functionalized with various arylamine moieties, has been synthesized. researchgate.net While not the specific 3,3'-dioctyl derivative, this research highlights the versatility of the bithiophene scaffold in creating highly fluorescent materials. In one study, a device fabricated using a 9-phenylcarbazole-functionalized bithiophene derivative as a dopant exhibited yellowish-green emission with a maximum brightness of 5,100 cd/m² and a luminous efficiency of 2.56 cd/A. researchgate.net
The development of dendronized materials, where branched dendritic wedges are attached to an emissive core, represents another strategy to improve emitter performance. This approach helps to prevent concentration quenching, a phenomenon where intermolecular interactions in the solid state lead to non-radiative decay and reduced efficiency. uq.edu.au While specific examples using 3,3'-dioctyl-2,2'-bithiophene as the core are not prevalent in the provided research, the principles apply. For example, iridium(III) complex-cored dendrimers have shown excellent solution photoluminescence quantum yields (PLQYs) of up to 90%. uq.edu.au
Table 1: Performance of an OLED Device with a Bithiophene-based Green Dopant researchgate.net
| Parameter | Value |
| Emission Color | Yellowish-Green |
| CIE Coordinates | (0.42, 0.54) |
| Maximum Emission Peak | 568 nm |
| Maximum Brightness | 5,100 cd/m² |
| Luminous Efficiency | 2.56 cd/A |
Charge Injection and Transport in OLED Stacks
Efficient charge injection and transport are critical for high-performance OLEDs. The organic layers within an OLED stack, including the hole transport layer (HTL) and electron transport layer (ETL), facilitate the movement of charge carriers (holes and electrons) to the emissive layer where they recombine to produce light. sigmaaldrich.com Bithiophene derivatives, including those with alkyl substitutions like the dioctyl variant, are explored for these charge-transporting roles due to their semiconducting nature.
The alkyl chains in 3,3'-dioctyl-2,2'-bithiophene can influence the molecular packing in thin films, which in turn affects the charge carrier mobility. ossila.com The inherent electron-rich nature of the thiophene (B33073) rings generally makes bithiophene derivatives suitable as p-type (hole-transporting) materials. However, chemical modification can alter their electronic properties. For example, the introduction of electron-withdrawing groups, such as cyano (CN) groups, to the bithiophene core can transform the material into an n-type (electron-transporting) semiconductor. ossila.com
Research in Chemical and Biological Sensing Applications
The sensitivity of the electronic properties of conjugated polymers to their local environment makes them excellent candidates for chemical and biological sensors. Polymers based on 3,3'-dioctyl-2,2'-bithiophene can be used as the active layer in chemiresistive or optical sensors. The principle of operation relies on the interaction of the analyte with the polymer film, which induces a measurable change in conductivity, photoluminescence, or absorption spectrum.
The introduction of specific functional groups to the bithiophene backbone can impart selectivity towards certain analytes. While the provided information does not detail specific sensor architectures based on 3,3'-dioctyl-2,2'-bithiophene, the general applicability of polythiophenes in this area is well-established. For example, the response of polythiophene-based sensors to various volatile organic compounds (VOCs) has been widely studied. The interaction with analyte molecules can disrupt the π-conjugation of the polymer backbone, leading to a change in its electronic properties.
Conclusion and Future Perspectives in 2,2 Bithiophene, 3,3 Dioctyl Research
Current Achievements and Remaining Challenges
The primary achievement concerning 2,2'-Bithiophene (B32781), 3,3'-dioctyl- is its successful synthesis and isolation, as evidenced by its availability from chemical suppliers. However, beyond this, there is a notable absence of published studies detailing its specific properties and performance characteristics.
Outlook for Advanced Molecular Engineering and Materials Development
The field of organic electronics is continually exploring new molecular structures to enhance device performance. For 2,2'-Bithiophene, 3,3'-dioctyl-, the path forward in molecular engineering would involve its use as a building block in more complex molecular architectures. For instance, it could be copolymerized with other aromatic units to create donor-acceptor polymers for organic solar cells or field-effect transistors.
The dioctyl chains at the 3 and 3' positions are expected to enhance solubility, a critical factor for solution-processable fabrication techniques common in organic electronics. Future research could focus on systematically varying the length and branching of these alkyl chains to fine-tune the material's packing and electronic properties.
Potential for Next-Generation Organic Electronic Technologies
Given the properties of similar bithiophene-based materials, 2,2'-Bithiophene, 3,3'-dioctyl- holds theoretical potential for application in several next-generation organic electronic technologies. These could include:
Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and small molecules are known to exhibit good charge transport characteristics. If 2,2'-Bithiophene, 3,3'-dioctyl- demonstrates suitable charge carrier mobility, it could be utilized as the active semiconductor layer in OFETs.
Organic Photovoltaics (OPVs): As a potential electron-donating material, it could be blended with electron-accepting materials (like fullerenes or non-fullerene acceptors) to form the active layer of an organic solar cell. The dioctyl chains could play a crucial role in influencing the blend morphology, which is critical for efficient charge separation and collection.
However, realizing this potential is entirely dependent on future research to first establish the fundamental properties of the compound. Without this foundational data, its role in advanced electronic devices remains speculative.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3'-dioctyl-2,2'-bithiophene derivatives?
- Methodological Answer : The synthesis of derivatives involves ring-opening reactions of dithienothiophene precursors using aryllithium reagents. For example, 2'-arylthio-3,3'-bithiophene-2-carbaldehydes are synthesized via nucleophilic attack of aryllithium on dithieno[2,3-b:3',2'-d]thiophene, followed by quenching with aldehydes. Key steps include optimizing reaction temperatures (e.g., -78°C to room temperature) and stoichiometric ratios to achieve yields >50% . NMR (¹H, ¹³C) and HRMS are critical for confirming purity and structural integrity .
Q. How can spectroscopic techniques validate the structure of 3,3'-dioctyl-2,2'-bithiophene derivatives?
- Methodological Answer : ¹H NMR analysis resolves alkyl chain protons (δ 0.89–2.85 ppm) and aromatic thiophene protons (δ 6.60–9.60 ppm), with coupling constants (e.g., J = 7.6 Hz for alkyl chains) confirming regiochemistry. ¹³C NMR identifies carbonyl (δ ~183 ppm) and aromatic carbons (δ 125–155 ppm). IR spectroscopy detects C=O stretches (~1649 cm⁻¹) and alkyl C-H vibrations (~2856–2956 cm⁻¹) . HRMS with sodium adducts ([M + Na]⁺) ensures accurate mass validation .
Q. What are the challenges in achieving high regioselectivity during functionalization?
- Methodological Answer : Regioselectivity is influenced by steric effects from the dioctyl chains and electronic factors of the thiophene ring. Strategies include using bulky aryllithium reagents to direct nucleophilic attack to the less hindered C2/C5 positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Advanced Research Questions
Q. How do torsional and dihedral angles in 3,3'-dioctyl-2,2'-bithiophene derivatives impact electronic delocalization?
- Methodological Answer : X-ray crystallography reveals torsional angles (e.g., 55.4° between thiophene rings) and dihedral angles (56.1° for thiophene-pyrenyl groups), which disrupt π-conjugation. Reduced planarity lowers charge carrier mobility in organic semiconductors. Adjusting substituents (e.g., shorter alkyl chains) or introducing π-spacers can enhance coplanarity .
Q. What strategies optimize the energy levels of 3,3'-dioctyl-2,2'-bithiophene-based polymers for non-fullerene organic solar cells (OSCs)?
- Methodological Answer : Copolymerizing with electron-deficient units (e.g., benzobisazoles) adjusts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. For example, introducing 2,2'-bithiophene-3,3'-dicarboximide (BTI) units reduces the HOMO-LUMO gap, improving charge separation. Grazing-incidence wide-angle X-ray scattering (GIWAXS) analyzes crystallinity and molecular packing in thin films .
Q. How can contradictions in reported charge mobility data for 3,3'-dioctyl-2,2'-bithiophene derivatives be resolved?
- Methodological Answer : Discrepancies arise from variations in film morphology (e.g., annealing conditions) or measurement techniques (FET vs. space-charge-limited current). Standardizing thin-film fabrication (e.g., blade-coating vs. spin-coating) and using temperature-dependent mobility measurements can isolate intrinsic material properties from extrinsic factors .
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in crystal packing?
- Methodological Answer : Short hydrogen-bonding contacts (e.g., C–H···O) stabilize crystal lattices but may reduce solubility. Crystal engineering via substituent modification (e.g., replacing octyl chains with branched alkyl groups) can balance packing efficiency and solution processability. Hirshfeld surface analysis quantifies intermolecular interactions .
Methodological Frameworks for Research Design
- Experimental Validation : Use PICO (Population: derivatives; Intervention: substituent variation; Comparison: unsubstituted bithiophene; Outcome: electronic properties) to structure hypotheses .
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing synthesis scalability or environmental stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
